フルニキシンメグルミン

概要

説明

フルニキシンメグルミンは、獣医学で広く使用されている強力な非麻薬性非ステロイド系抗炎症薬(NSAID)です。主に動物、特に馬、牛、豚の炎症と痛みを抑制するために使用されます。 この化合物は、鎮痛、解熱、抗炎症作用で知られており、馬の疝痛、牛の呼吸器疾患、エンドトキシン血症などのさまざまな状態の管理に貴重なツールとなっています .

科学的研究の応用

Flunixin meglumine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studying the synthesis and reactions of NSAIDs.

Biology: Research on flunixin meglumine focuses on its effects on cellular processes, inflammation, and pain pathways.

Medicine: The compound is extensively studied for its therapeutic effects in veterinary medicine, particularly in managing pain and inflammation in animals.

Industry: Flunixin meglumine is used in the pharmaceutical industry for the development of veterinary drugs and formulations .

作用機序

フルニキシンメグルミンは、主にシクロオキシゲナーゼ(COX)酵素の阻害を通じて効果を発揮します。COXを阻害することにより、この化合物は、炎症、痛み、発熱の重要な仲介物質であるプロスタグランジンとトロンボキサンの生成を減少させます。 この阻害は、フルニキシンメグルミンで観察される鎮痛、抗炎症、解熱効果をもたらします .

類似の化合物との比較

類似の化合物

フルニキシンメグルミンは、以下のような他のNSAIDと類似しています。

フェニルブタゾン: 抗炎症作用と鎮痛作用を持つ、獣医学で用いられる別のNSAID。

ケトプロフェン: 動物の痛みと炎症の管理に使用されるNSAID。

メロキシカム: 獣医学で抗炎症作用と鎮痛効果を持つ選択的COX-2阻害薬

独自性

フルニキシンメグルミンは、その高い効力と迅速な作用発現によって特徴付けられます。フェニルブタゾンやケトプロフェンなどの他のNSAIDよりもはるかに強力であるため、動物の急性疼痛と炎症の管理に特に効果的です。 さらに、COX-1とCOX-2の両方の酵素を阻害する能力は、幅広い抗炎症効果に貢献しています .

生化学分析

Biochemical Properties

Flunixin meglumine interacts with the cyclooxygenase (COX) enzymes, acting as a potent inhibitor . By inhibiting COX, it disrupts the arachidonic acid cascade, reducing the production of prostaglandins and thromboxanes . These molecules play key roles in inflammation, pain perception, and fever .

Cellular Effects

Flunixin meglumine has significant effects on various types of cells and cellular processes. It is known to control acute inflammation associated with respiratory disease in cattle . In horses, it alleviates inflammation and pain associated with musculoskeletal disorders . In pigs, it is used as an adjunctive therapy in the treatment of swine respiratory diseases .

Molecular Mechanism

The molecular mechanism of action of flunixin meglumine involves its binding to the active site of the COX enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

Flunixin meglumine exhibits a short plasma half-life of approximately 1.6-2.5 hours in horses and 4 hours in cattle . Its effects can persist for up to 30 hours, likely due to accumulation at inflammatory sites .

Dosage Effects in Animal Models

The effects of flunixin meglumine can vary with different dosages in animal models. For instance, a single dose of 1 mg/kg appears safe for use in white rhinoceros . Exceeding the recommended dose or duration of treatment can increase the risk of toxicity .

Metabolic Pathways

Flunixin meglumine is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes . This inhibition disrupts the production of prostaglandins and thromboxanes, key mediators of inflammation, pain, and fever .

Transport and Distribution

Flunixin meglumine is extensively distributed in the body following administration . It is >98% protein-bound at all physiologically relevant concentrations, suggesting that it may interact with various transporters or binding proteins .

準備方法

合成経路と反応条件

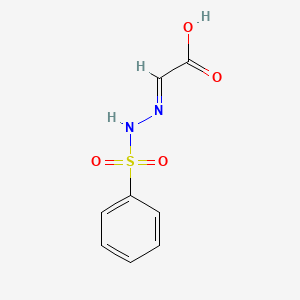

フルニキシンメグルミンの合成にはいくつかのステップが含まれます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-クロロニコチン酸を2-メチル-3-トリフルオロメチルアニリンと反応させることから始まります。この反応によりフルニキシンが生成され、次にN-メチルグルカミンと反応させてフルニキシンメグルミンを生成します。 反応条件は通常、イソプロパノールなどの溶媒中で還流させることを伴います .

工業生産方法

フルニキシンメグルミンの工業生産では、しばしばホウ酸を触媒として用いた無溶媒合成アプローチが採用されます。この方法は、その簡便さ、高収率、環境への配慮から有利です。 このプロセスには、ホウ酸による2-クロロニコチン酸の触媒活性化、続いて2-メチル-3-トリフルオロメチルアニリンとの反応、および還流条件下でのメグルミン塩の生成が含まれます .

化学反応の分析

反応の種類

フルニキシンメグルミンは、以下を含むさまざまな化学反応を起こします。

酸化: フルニキシンは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応は、フルニキシンメグルミンに存在する官能基を修飾できます。

一般的な試薬と条件

フルニキシンメグルミンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ホウ酸などのさまざまな触媒が含まれます。 反応条件は、通常、制御された温度、特定のpHレベル、イソプロパノールやエタノールなどの溶媒の使用を伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はフルニクシンのさまざまな酸化誘導体を生成することができ、置換反応はさまざまな置換フルニキシン化合物を生成することができます .

科学研究の応用

フルニキシンメグルミンは、以下を含む幅広い科学研究の用途を持っています。

化学: NSAIDの合成と反応を研究するためのモデル化合物として使用されます。

生物学: フルニキシンメグルミンに関する研究は、細胞プロセス、炎症、および痛み経路への影響に焦点を当てています。

医学: この化合物は、特に動物の痛みと炎症の管理における獣医学的治療効果について広く研究されています。

類似化合物との比較

Similar Compounds

Flunixin meglumine is similar to other NSAIDs, such as:

Phenylbutazone: Another NSAID used in veterinary medicine for its anti-inflammatory and analgesic properties.

Ketoprofen: An NSAID used to manage pain and inflammation in animals.

Meloxicam: A selective COX-2 inhibitor used in veterinary medicine for its anti-inflammatory and analgesic effects

Uniqueness

Flunixin meglumine is unique due to its high potency and rapid onset of action. It is significantly more potent than other NSAIDs like phenylbutazone and ketoprofen, making it particularly effective in managing acute pain and inflammation in animals. Additionally, its ability to inhibit both COX-1 and COX-2 enzymes contributes to its broad-spectrum anti-inflammatory effects .

特性

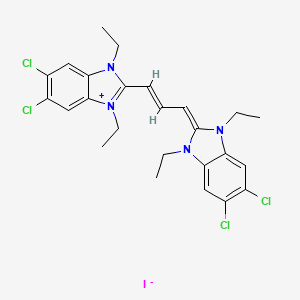

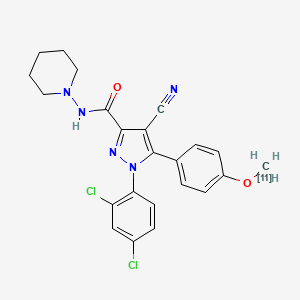

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCHNLNRBULBU-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42461-84-7 | |

| Record name | Flunixin meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin meglumine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flunixin meglumine is a non-narcotic, non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes [, , , ].

A: COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX, Flunixin meglumine reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects [, , , , ].

A: COX-1 is constitutively expressed and plays a role in maintaining gastrointestinal mucosal integrity. Therefore, preferential inhibition of COX-1 by Flunixin meglumine can increase the risk of gastrointestinal ulceration [, , , ].

A: Some studies suggest that Flunixin meglumine may exert anti-inflammatory effects through mechanisms independent of COX inhibition. This includes the inhibition of the proinflammatory transcription factor nuclear factor kappa B (NFκB) [, ].

A: Flunixin meglumine, when administered intravenously or added to bathing solutions, has been shown to decrease short circuit current (Isc) in the equine right ventral colon. This effect is thought to be mediated through the inhibition of prostaglandin-mediated chloride secretion [].

ANone: The molecular formula of Flunixin meglumine is C14H11ClF3NO4 • C7H17NO5, and its molecular weight is 480.9 g/mol.

A: The pharmacokinetics of Flunixin meglumine can vary significantly between species. For instance, donkeys have been shown to have a significantly lower area under the curve (AUC) and mean residence time compared to horses and mules []. In white rhinoceroses, a single oral dose of Flunixin meglumine resulted in a mean peak plasma concentration (Cmax) of 1,207 ng/ml occurring at 3 hours post-administration, with a geometric mean elimination half-life of 8.3 hours [].

A: Yes, the route of administration can impact the pharmacokinetics of Flunixin meglumine. For example, in foals, oral administration was associated with the development of oral ulcers, while intramuscular administration did not cause such ulcers [].

A: Flunixin meglumine, when administered intravenously, was found to be more effective than meloxicam or carprofen in minimizing PGE2 concentrations in the aqueous humor of dogs with experimentally induced uveitis [].

ANone: Researchers have used various animal models to evaluate the efficacy of Flunixin meglumine in different conditions. These include:

- Equine colic: Studies have investigated the impact of Flunixin meglumine on intestinal repair following ischemic injury in horses undergoing colic surgery [, , ].

- Endotoxemia: The efficacy of Flunixin meglumine in ameliorating the effects of endotoxemia has been studied in horses, dogs, and mice [, , , , , ].

- Bovine mastitis: The use of Flunixin meglumine as an adjunct treatment for endotoxin-induced mastitis has been evaluated in cows [].

- Respiratory disease in calves: Studies have investigated the efficacy of Flunixin meglumine as an adjunct to antibacterial treatment in calves with respiratory disease [, ].

A: Research shows that Flunixin meglumine can prevent pregnancy loss in mares exposed to endotoxins, but its administration needs to be initiated early in the course of endotoxemia, even before clinical signs are apparent [].

A: Yes, Flunixin meglumine has been evaluated in clinical trials, including a multicenter, blinded, randomized trial comparing its use with Firocoxib in horses with small intestinal strangulating obstruction [].

A: Flunixin meglumine, like other NSAIDs, can cause gastrointestinal ulceration, particularly with prolonged use or high doses [, , , , ]. In foals, oral administration of Flunixin meglumine was associated with the development of oral ulcers []. One study in dogs reported that Flunixin meglumine, when administered in combination with endotoxin, caused gastric ulcerations [].

A: A study investigating the effects of Flunixin meglumine in a rat rhabdomyolysis model found that while it seemed to reduce muscle injury, it exacerbated kidney damage, raising concerns about its use in such cases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。